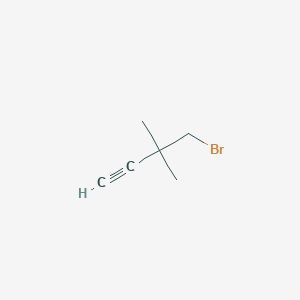
1-Butyne, 4-bromo-3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butyne, 4-bromo-3,3-dimethyl-” is a chemical compound with the molecular formula C6H9Br . It is commonly used as a reactant and serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .
Synthesis Analysis
The synthesis of alkynes, such as “1-Butyne, 4-bromo-3,3-dimethyl-”, often involves the deprotonation of terminal alkynes by strong bases, such as NaH or NaNH2 . The resulting alkynide anion is a good nucleophile and can be used in SN2 reactions with primary substrates . This method is commonly used to synthesize internal alkynes with longer carbon chains .
Molecular Structure Analysis
The molecular structure of “1-Butyne, 4-bromo-3,3-dimethyl-” consists of a carbon backbone with a triple bond (C≡C), two methyl groups (CH3) attached to one of the carbon atoms, and a bromine atom attached to the other .
Chemical Reactions Analysis
“1-Butyne, 4-bromo-3,3-dimethyl-” can participate in various chemical reactions. For instance, it can be used in the synthesis of macrocycles by cobalt-mediated [2+2+2] co-cyclotrimerization . It can also participate in the synthesis of 2,4,5-trisubstituted oxazoles by a gold-catalyzed formal [3+2] cycloaddition .
Physical And Chemical Properties Analysis
“1-Butyne, 4-bromo-3,3-dimethyl-” has a density of 1.3±0.1 g/cm3, a boiling point of 140.9±23.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . Its enthalpy of vaporization is 36.3±3.0 kJ/mol, and it has a flash point of 41.9±17.0 °C .
Aplicaciones Científicas De Investigación
Synthesis of Macrocycles
“1-Butyne, 4-bromo-3,3-dimethyl-” is used as a reactant in the synthesis of macrocycles. This process is achieved by cobalt-mediated [2+2+2] co-cyclotrimerization .
Creation of 2,4,5-Trisubstituted Oxazoles
This compound is also used in the creation of 2,4,5-trisubstituted oxazoles. This is done through a gold-catalyzed formal [3+2] cycloaddition .
Synthesis of 1,3,4-Oxadiazoles
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in an intramolecular 1,3-dipolar cycloaddition to synthesize 1,3,4-oxadiazoles .
Preparation of Azulene Derivatives
This compound is used in the preparation of lactones bearing alkynes for reductive cyclization, which is a key step in the preparation of azulene derivatives .
Synthesis of Substituted α-Pyrones
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in the synthesis of substituted α-pyrones through gold-catalyzed coupling reactions .
Active Pharmaceutical Intermediate
“1-Butyne, 4-bromo-3,3-dimethyl-” is used as an active pharmaceutical intermediate for terbinafine .
Preparation of 2,2,7,7-Tetramethyl-Octa-3,5-Diyne
This compound is used in the preparation of 2,2,7,7-tetramethyl-octa-3,5-diyne .
Synthesis of Erythro and Threo Isomers
“1-Butyne, 4-bromo-3,3-dimethyl-” is used in the synthesis of erythro and threo isomers of B- (3,3-dimethyl-1,2-dideuterio-1-butyl)-9-BBN by hydroboration-deuteronolysis-hydroboration sequence .
Mecanismo De Acción
Target of Action
It is known that alkyl halides like this compound are often used in organic synthesis, where they can react with a variety of nucleophiles .
Mode of Action
The compound “1-Butyne, 4-bromo-3,3-dimethyl-” interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the formation of a new bond .
Biochemical Pathways
Alkyl halides are known to participate in various organic reactions, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of the action of “1-Butyne, 4-bromo-3,3-dimethyl-” are largely dependent on the nature of the nucleophile it reacts with. The product of the reaction can have various effects based on its own chemical nature and reactivity .
Action Environment
The action, efficacy, and stability of “1-Butyne, 4-bromo-3,3-dimethyl-” can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-3,3-dimethylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMXVNHJOGICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309463-42-9 |
Source


|
| Record name | 4-bromo-3,3-dimethylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2640883.png)
![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)




![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)


